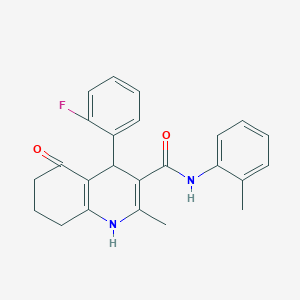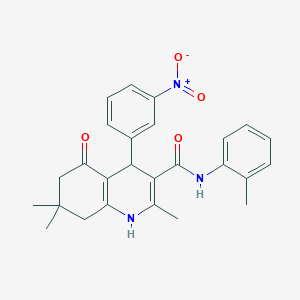![molecular formula C24H21F3N4O4 B417804 N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B417804.png)
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methyloxy groups, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core. These structural features contribute to its distinct chemical properties and potential utility in research and industry.
準備方法
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution or other suitable methods.
Attachment of the methyloxy groups: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions.
科学的研究の応用
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, including its activity against specific biological targets.
Industry: The compound may find applications in the development of new materials, catalysts, or other industrial products.
作用機序
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C24H21F3N4O4 |
|---|---|
分子量 |
486.4g/mol |
IUPAC名 |
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H21F3N4O4/c1-33-16-6-4-5-15(10-16)18-11-21(24(25,26)27)31-22(30-18)17(13-29-31)23(32)28-12-14-7-8-19(34-2)20(9-14)35-3/h4-11,13H,12H2,1-3H3,(H,28,32) |
InChIキー |
CKAYZXHHFNJVFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC(=CC=C4)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC(=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(3-chloro-4-methylanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B417724.png)
![6-Ethoxy-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylquinoline-3-carbonitrile](/img/structure/B417728.png)
![N-(2-chlorophenyl)-2-[(5-{[(2,5-dichlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417729.png)
![2-[(5-{[(4-Fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B417730.png)
![2-[[5-Benzyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B417731.png)
![N-(2-chlorophenyl)-2-[1-(p-tolyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B417734.png)
![2-{[5-({4-nitrophenoxy}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B417735.png)
![({5-[({4-nitrophenyl}oxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B417736.png)

![2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B417739.png)
![N-(3-nitrophenyl)-2-[[4-(2-phenylethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B417740.png)



